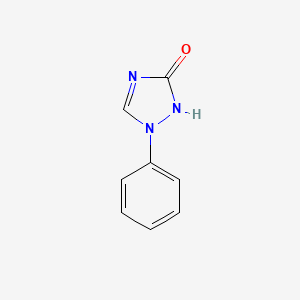

1-phenyl-1H-1,2,4-triazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDMYEHBRNFUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195129 | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-68-9 | |

| Record name | 1-Phenyl-3-hydroxy-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY9UJ56XWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the prevalent synthetic methodologies, complete with experimental protocols and tabulated quantitative data for easy comparison and replication.

Introduction

This compound and its tautomeric form, 1-phenyl-1,2,4-triazol-3-one, are key structural motifs in a variety of pharmacologically active molecules. The 1,2,4-triazole ring system is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This guide focuses on a robust and widely applicable method for the synthesis of this important scaffold, commencing from readily available starting materials.

Synthetic Pathways

The most common and efficient route for the synthesis of 1-phenyl-1,2,4-triazol-3-one involves the cyclization of a substituted semicarbazide. This approach offers high yields and purity. An alternative pathway involves the reaction of N-phenylcarbonohydrazonoyl dicyanide with a base. This guide will focus on the former, more established method.

A primary route to this compound is through the cyclization of 4-phenylsemicarbazide with formic acid. This reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization to yield the desired triazolone.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Method 1: Cyclization of 4-Phenylsemicarbazide with Formic Acid

This protocol is adapted from established procedures for the synthesis of 1,2,4-triazol-3-ones from semicarbazide derivatives.

Step 1: Synthesis of 4-Phenylsemicarbazide

A detailed procedure for the synthesis of the starting material, 4-phenylsemicarbazide, can be found in various organic synthesis resources. A general method involves the reaction of phenyl isocyanate with hydrazine hydrate.

Step 2: Synthesis of 1-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylsemicarbazide (1 equivalent) with an excess of formic acid (approximately 5-7 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess formic acid under reduced pressure.

-

To the resulting residue, add water to precipitate the crude product. The addition of water is crucial for increasing the yield as the product is less soluble in water than in formic acid.

-

Cool the suspension in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-phenyl-1,2,4-triazol-3-one.

| Parameter | Value | Reference |

| Starting Material | 4-Phenylsemicarbazide | |

| Reagent | Formic Acid | |

| Reaction Temperature | Reflux (~100-110 °C) | |

| Reaction Time | 2 - 4 hours | |

| Yield | Up to 80% | [1] |

| Purity | ≥ 98.5% | [1] |

| Melting Point | 183-185 °C | |

| Appearance | White to off-white solid |

Spectroscopic Data for 1-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one:

| Technique | Data |

| ¹H NMR | Spectral data would be presented here, typically showing aromatic protons and the N-H proton of the triazole ring. |

| ¹³C NMR | Spectral data would be presented here, showing signals for the phenyl group carbons and the triazole ring carbons, including the carbonyl carbon. |

| IR (KBr, cm⁻¹) | Characteristic peaks would be listed, including N-H stretching, C=O stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound would be reported. |

Note: Specific spectral data should be obtained from experimental analysis of the synthesized compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization process.

Conclusion

This technical guide outlines a reliable and high-yielding method for the synthesis of this compound, via its tautomer 1-phenyl-1,2,4-triazol-3-one. The provided experimental protocol and tabulated data offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this valuable heterocyclic compound. The detailed workflow and reaction pathway diagrams provide a clear and concise visual representation of the process, facilitating a deeper understanding and successful execution of the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-1,2,4-triazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-phenyl-1H-1,2,4-triazol-3-ol. This heterocyclic compound is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents. This document details the physicochemical characteristics, spectroscopic data, and reactivity of the molecule. It also presents detailed experimental protocols for its synthesis and discusses its potential as an antimicrobial agent, including a proposed mechanism of action. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The 1,2,4-triazole nucleus is a fundamental structural motif in a vast number of compounds exhibiting a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. The unique electronic and structural features of the triazole ring allow for diverse interactions with biological targets. This compound, in particular, presents an interesting scaffold for further chemical modification and biological evaluation due to the presence of a reactive hydroxyl group and the phenyl substituent which can influence its pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the available scientific information on this compound to facilitate further research and application.

Chemical and Physical Properties

This compound is a white solid. It exists in tautomeric equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. Computational studies on related 1,2,4-triazol-3-one systems suggest that the keto tautomer is generally the more stable form in both the gas phase and in solution[1]. The presence of both tautomers can influence its reactivity and biological interactions.

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | --INVALID-LINK-- |

| Molecular Weight | 161.16 g/mol | --INVALID-LINK-- |

| Melting Point | 277-280 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 392.2 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 8.5 ± 0.3 | Not available |

| LogP (Predicted) | 0.45 | Not available |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 1,2,4-triazole derivatives are well-documented. For this compound, the proton NMR spectrum is expected to show signals for the phenyl group protons and a characteristic signal for the proton on the triazole ring. The chemical shifts will be influenced by the tautomeric equilibrium. In the keto form, a signal for the N-H proton would be observed.

Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~11.0-12.0: (br s, 1H, N-H of triazolone ring)

-

~8.0-8.2: (s, 1H, C5-H of triazole ring)

-

~7.3-7.8: (m, 5H, Phenyl-H)

Expected ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

-

~155-160: (C=O, C3 of triazolone ring)

-

~140-145: (C5 of triazole ring)

-

~120-138: (Phenyl carbons)

FT-IR Spectroscopy

The infrared spectrum will be characterized by the stretching vibrations of the functional groups present in the molecule.

Expected FT-IR (KBr) ν (cm⁻¹):

-

3200-3000: N-H stretching (keto form) and O-H stretching (enol form)

-

3100-3000: Aromatic C-H stretching

-

~1700: C=O stretching (strong, characteristic of the triazolone form)

-

1600-1450: C=C and C=N stretching of the aromatic and triazole rings

-

~1300: C-N stretching

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrum (EI):

-

m/z 161: [M]⁺

-

Fragmentation pattern: Likely to involve loss of CO, N₂, and cleavage of the phenyl group.

Reactivity and Tautomerism

The chemical reactivity of this compound is governed by the triazole ring and the hydroxyl/carbonyl group. The triazole ring is generally stable to oxidation and reduction but can undergo electrophilic substitution on the nitrogen atoms. The exocyclic oxygen atom allows for tautomerism, which plays a crucial role in its reactivity.

Tautomerism

This compound exists in a dynamic equilibrium with its tautomeric form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. The position of this equilibrium is influenced by the solvent, temperature, and pH. The keto form is generally favored[1]. This tautomerism is a key aspect of its chemical behavior, as the two forms exhibit different patterns of reactivity.

Reactions

-

Alkylation and Acylation: The hydroxyl group of the enol form and the nitrogen atoms of the triazole ring can be alkylated or acylated using appropriate reagents like alkyl halides or acid chlorides in the presence of a base.

-

Cycloaddition Reactions: The N=N bond in related 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione acts as a dienophile in Diels-Alder reactions[2]. While the target molecule is less activated, similar reactivity might be possible under specific conditions.

-

Reactions with Electrophiles and Nucleophiles: The electron-rich nitrogen atoms of the triazole ring are susceptible to electrophilic attack. The carbonyl group in the keto form is a site for nucleophilic attack.

Experimental Protocols

Synthesis of 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

A common and effective method for the synthesis of 1,2,4-triazol-3-ones is the cyclization of the corresponding semicarbazide derivatives.

Materials:

-

Phenylhydrazine

-

Potassium cyanate or Urea

-

Hydrochloric acid

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Preparation of 1-phenylsemicarbazide:

-

Dissolve phenylhydrazine hydrochloride in water.

-

Add a solution of potassium cyanate (or urea) in water.

-

Heat the mixture gently for a short period.

-

Cool the reaction mixture to allow the 1-phenylsemicarbazide to crystallize.

-

Filter the product, wash with cold water, and dry.

-

-

Cyclization to 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one:

-

Reflux the 1-phenylsemicarbazide in an aqueous solution of sodium hydroxide for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

-

Biological Activity and Mechanism of Action

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents[3][4]. While specific studies on the biological activity of this compound are limited, its structural similarity to known bioactive molecules suggests it may possess similar properties.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives exhibit significant activity against a range of bacterial and fungal strains[4][5][6]. The presence of the phenyl group and the hydroxyl/carbonyl functionality could contribute to its interaction with microbial targets.

Proposed Mechanism of Action

A primary mechanism of action for many azole antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the integrity of the cell membrane is disrupted, leading to fungal cell death. It is plausible that this compound could act via a similar mechanism. The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site of CYP51, while the phenyl group can engage in hydrophobic interactions within the enzyme's binding pocket.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry. Its rich chemistry, characterized by tautomerism and the reactivity of the triazole ring and its substituent, offers numerous possibilities for the development of novel derivatives with enhanced biological activities. This guide provides a foundational understanding of its chemical properties and serves as a starting point for further investigation into its therapeutic potential. Future research should focus on a more detailed exploration of its biological mechanism of action and the synthesis and screening of a broader range of its derivatives.

References

- 1. daneshyari.com [daneshyari.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Elucidation of the Molecular Architecture: A Technical Guide to 1-Phenyl-1H-1,2,4-triazol-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key analytical techniques and methodologies required to confirm the molecular structure and discusses its potential biological significance.

Introduction

This compound (C₈H₇N₃O, Molar Mass: 161.16 g/mol ) belongs to the 1,2,4-triazole class of heterocyclic compounds. This family of molecules is of significant interest in drug discovery due to its wide range of pharmacological activities, including antimicrobial and antifungal properties.[1][2][3][4][5][6][7] A critical aspect of the structure of this compound is its existence in tautomeric forms, primarily with 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.[8] This tautomerism is a key consideration in its structural analysis, as the predominant form can be influenced by the solvent and physical state.

Structural Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is presented below.

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of 1,2,4-triazole-3-thiol derivatives, which can be precursors to the corresponding 3-ol compounds, involves the following steps:

-

Reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide.

-

Cyclization of the thiosemicarbazide in the presence of a base to yield the 1,2,4-triazole-3-thiol.

-

Conversion of the thiol group to a hydroxyl group, which can be achieved through various methods.

Spectroscopic Data

Note: Specific experimental spectroscopic data for this compound is not publicly available. The following tables are representative templates of how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected signals in the ¹H and ¹³C NMR spectra would be crucial for confirming the phenyl and triazole moieties and for distinguishing between the possible tautomers.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | OH/NH (exchangeable) |

| ~8.0 | Singlet | 1H | C5-H (triazole ring) |

| ~7.4-7.8 | Multiplet | 5H | Phenyl-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C3 (C-OH) |

| ~145 | C5 |

| ~138 | C1' (ipso-phenyl) |

| ~129 | C3'/C5' (ortho-phenyl) |

| ~128 | C4' (para-phenyl) |

| ~120 | C2'/C6' (meta-phenyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorptions for the O-H/N-H, C=N, and aromatic C-H bonds.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H/N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~1610 | Medium | C=N stretching (triazole ring) |

| 1500, 1450 | Strong | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern, further confirming the structure.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 161 | 100 | [M]⁺ (Molecular ion) |

| 133 | Variable | [M - N₂]⁺ |

| 105 | Variable | [M - N₂ - CO]⁺ |

| 77 | Variable | [C₆H₅]⁺ |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5][6][7] The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi. While the specific biological targets and signaling pathways for this compound have not been extensively reported, a hypothetical pathway for its potential antifungal action is depicted below.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. While specific experimental data is not widely available, the methodologies and expected outcomes outlined in this guide provide a robust framework for its characterization. The potential for diverse biological activities makes this compound and its derivatives interesting candidates for further investigation in the field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Secure Verification [radar.ibiss.bg.ac.rs]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Phenyl-3-hydroxy-1,2,4-triazole | C8H7N3O | CID 77910 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for 1-phenyl-1H-1,2,4-triazol-3-ol

An In-Depth Technical Guide to 1-phenyl-1H-1,2,4-triazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the extensive family of 1,2,4-triazoles. This class of compounds is of significant interest in medicinal chemistry and agrochemicals due to a wide spectrum of biological activities. Structurally, this compound exists in tautomeric equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.[1] While it serves as a crucial intermediate in the synthesis of other active compounds, such as the organophosphorus insecticide triazophos, it is also recognized for its own antimicrobial properties.[1][2] This guide provides a technical overview of its synthesis, physicochemical properties, and known and potential biological activities, contextualized within the broader activities of the 1,2,4-triazole scaffold.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below. The compound is soluble in dimethylformamide and slightly soluble in water.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 4231-68-9 | [2] |

| Molecular Formula | C₈H₇N₃O | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | 280-286 °C | [1][2] |

| Tautomeric Form | 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | [1] |

Synthesis

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Mechanism of Action

This compound is noted for its use as an antimicrobial agent.[2] However, specific quantitative data on its activity (e.g., Minimum Inhibitory Concentrations) are not widely published. The biological significance of this compound is also highlighted by its role as a precursor to the insecticide triazophos.[1]

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in many antifungal drugs, such as fluconazole and itraconazole.[4] The primary mechanism of action for these antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Given its structure, it is plausible that this compound exerts its antifungal effects through a similar mechanism.

Some 1,2,4-triazole derivatives have also demonstrated antibacterial activity by inhibiting key bacterial enzymes.[5][6] Molecular docking studies on related triazole compounds suggest potential targets such as the MurB enzyme, which is involved in peptidoglycan biosynthesis in bacteria.[5]

Proposed Antifungal Mechanism of Action

The diagram below illustrates the generally accepted mechanism of action for antifungal triazoles, which is the likely pathway for this compound.

Caption: Proposed inhibition of fungal ergosterol biosynthesis.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative biological activity data (e.g., MIC, IC₅₀) for this compound. However, numerous derivatives have been synthesized and tested, showing a wide range of activities. The table below is provided as a template to be populated should data for the title compound become available. For context, related triazole derivatives have shown antifungal and antibacterial activities with MIC values ranging from <0.125 µg/mL to over 256 µg/mL, depending on the specific derivative and microbial strain.[4][7]

| Assay Type | Organism/Target | Result (e.g., MIC, IC₅₀) | Reference |

| Antifungal | Candida albicans | Data not available | N/A |

| Antibacterial | Staphylococcus aureus | Data not available | N/A |

| Enzyme Inhibition | e.g., CYP51 | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature, which is a direct consequence of the lack of published quantitative biological data for this specific compound.

For general guidance, researchers can refer to standard methodologies for antimicrobial and enzyme inhibition assays.

General Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined cell density (e.g., McFarland standard).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

General Enzyme Inhibition Assay Protocol (e.g., CYP51)

-

Reagent Preparation: A reaction buffer, the purified target enzyme (e.g., recombinant CYP51), the substrate (e.g., lanosterol), and a detection system are prepared.

-

Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme in the reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Incubation: The reaction mixture is incubated for a specific time at an optimal temperature.

-

Detection: The reaction product is quantified using a suitable method (e.g., spectrophotometry, fluorometry, or chromatography).

-

Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting inhibition versus inhibitor concentration.

Conclusion

This compound is a foundational molecule within the pharmacologically significant 1,2,4-triazole class. While its primary documented role is as a synthetic intermediate, it possesses inherent antimicrobial properties. The likely mechanism of its antifungal action is through the inhibition of CYP51, a validated target for this class of compounds. Although specific quantitative biological data and detailed experimental protocols for this particular molecule are sparse in current literature, the established biological profile of its derivatives underscores the potential of the this compound scaffold for further investigation and development in the fields of medicine and agriculture. Future research should focus on quantifying its bioactivity and elucidating its precise molecular interactions.

References

- 1. 3-Hydroxy-1-phenyl-1,2,4-triazole | 4231-68-9 [chemicalbook.com]

- 2. 1-Phenyl-3-hydroxy-1,2,4-triazole | 4231-68-9 | FP149150 [biosynth.com]

- 3. Buy 1-Phenyl-3-Hydroxy-1,2,4-triazole (EVT-304549) | 4231-68-9 [evitachem.com]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-phenyl-1H-1,2,4-triazol-3-ol (CAS No. 4231-68-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. It includes key physicochemical data, a representative synthesis protocol, and an overview of the biological context for the 1,2,4-triazole scaffold.

Core Compound Identification and Properties

CAS Number: 4231-68-9[1]

This compound is a stable heterocyclic compound featuring a phenyl group attached to a 1,2,4-triazole ring which also contains a hydroxyl group. This structure allows for tautomerization between the '-ol' and '-one' forms, existing as 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. Its versatile structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 4231-68-9 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 1-Phenyl-3-hydroxy-1,2,4-triazole, 1-Phenyl-1H-1,2,4-triazol-3(2H)-one | |

| Appearance | Solid (form may vary) | General Knowledge |

| Melting Point | Data not consistently available in searched literature | |

| Solubility | Expected to be soluble in polar organic solvents | General Chemical Principles |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the searched literature, a representative procedure can be constructed based on well-established methods for synthesizing the 1,2,4-triazole-3-one core. The most common pathway involves the cyclization of a substituted semicarbazide.

Representative Synthesis Protocol: Alkaline Cyclization of 1-Phenylsemicarbazide

This protocol describes a plausible and widely utilized method for the synthesis of this compound through the base-catalyzed cyclization of an appropriate precursor, such as 1-phenyl-4-semicarbazide, which would be formed from phenylhydrazine and a cyanate source, followed by cyclization. A related, common method involves the cyclization of N-substituted thiosemicarbazides in an alkaline medium to form the corresponding triazole.

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

-

1-Phenylsemicarbazide (or a suitable precursor)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10% aqueous)

-

Ethanol or another suitable refluxing solvent

-

Hydrochloric Acid (HCl) for acidification

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

-

Deionized water

Methodology:

-

Dissolution: Dissolve the 1-phenylsemicarbazide precursor (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Cyclization: Heat the reaction mixture to reflux for a period of 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath.

-

Precipitation: Carefully acidify the cold reaction mixture with dilute hydrochloric acid to a neutral or slightly acidic pH. The product, this compound, should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining salts.

-

Drying and Purification: Dry the product, for instance, in a vacuum oven. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Biological and Pharmacological Context

The 1,2,4-triazole nucleus is a key structural motif found in a wide array of pharmacologically active compounds. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities.

Overview of Activities of the 1,2,4-Triazole Class

-

Antimicrobial and Antifungal Activity: The 1,2,4-triazole ring is a cornerstone of many antifungal drugs. While specific data for this compound is limited in the searched literature, related compounds containing the 1,2,4-triazole-3-thione/ol moiety have shown activity against various bacterial and fungal strains.

-

Anti-inflammatory Activity: Several studies on substituted 1,2,4-triazoles have demonstrated potential anti-inflammatory properties.

-

Anticancer Activity: Certain derivatives of 1,2,4-triazol-3-one have been investigated by the National Cancer Institute and were found to possess antitumor activity against various cell lines.

-

Other Activities: The broader class of triazoles has been explored for a range of other therapeutic applications, including anticonvulsant, analgesic, and antiviral activities.

Due to these diverse biological properties, this compound serves as a valuable building block for the development of novel therapeutic agents. Further research and specific biological screening of this compound are warranted to fully elucidate its pharmacological potential.

Logical Relationship of Triazole Core to Biological Activity

References

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antifungal, antibacterial, anticancer, and antiviral properties of 1,2,4-triazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antifungal properties, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary antifungal mechanism of 1,2,4-triazoles involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against different fungal pathogens.

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans | 0.0156 - 2.0 | [1] |

| 1,2,3-Benzotriazine-4-one hybrids | Cryptococcus neoformans | 0.0156 - 2.0 | [1] |

| Thiazolo[4,5-d]pyrimidine hybrids | Various fungi | Good activity (4–8 µg/mL) to Excellent (0.06–2 µg/mL) | [1] |

| Triazole alcohol derivatives | Fluconazole-susceptible Candida isolates | 0.063 - 1 | [1] |

| Benzimidazole-triazole hybrids | Candida species | 0.78 - 12.5 | [1] |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | Candida albicans | 0.0625 - 1 | |

| Analogue 7a (R1 = Br and R2 = H) | Various fungal strains | 0.0313 - 1 |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium

-

1,2,4-triazole derivative stock solution (in DMSO)

-

Fungal inoculum

-

Sterile saline

-

Spectrophotometer

Procedure:

-

Preparation of Drug Dilutions:

-

Prepare a series of twofold dilutions of the 1,2,4-triazole derivative in RPMI-1640 medium in the wells of a 96-well plate.

-

Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

-

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum of approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

-

Antibacterial Activity

Certain 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2] Hybridization of the 1,2,4-triazole nucleus with other antibacterial pharmacophores is a common strategy to enhance potency.[2]

Quantitative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [3] |

| Clinafloxacin-triazole hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.25 - 32 | [3] |

| 2-methylpiperazine compound 12h | MDR E. coli | 0.25 | [3] |

| Norfloxacin, Ciprofloxacin, or 7-aminocephalosporanic acid hybrids | Mycobacterium smegmatis | <1.9 | [3] |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) | E. coli k88ad | 0.039 | [4] |

| N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride (I) | S. aureus k99 | 0.156 | [4] |

| Compound Y3 | P. aeruginosa | Higher than Penicillin G | [5] |

| Vinyl-triazole derivative 2h | Various bacteria | 0.0002 - 0.0033 mM (MIC) |

Anticancer Activity

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action

The anticancer activity of 1,2,4-triazoles is often multifactorial and can involve:

-

Enzyme Inhibition:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Some derivatives inhibit EGFR, a tyrosine kinase involved in cell proliferation and survival.[6]

-

BRAF Inhibition: Inhibition of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, has been observed.[6]

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

-

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2,4-triazole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8c | - | EGFR Inhibition: 3.6 | [6] |

| Bet-TZ1 | A375 (melanoma) | 22.41 - 46.92 | [7] |

| Compound 10a | MCF-7 (breast) | 6.43 | [8] |

| Compound 10a | HeLa (cervical) | 5.6 | [8] |

| Compound 10a | A549 (lung) | 21.1 | [8] |

| Indolyl 1,2,4-triazole (Vg) | MCF-7 (breast) | 0.891 | [9] |

| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 (breast) | 1.914 | [9] |

| 3-Benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole I | HEPG-2 (liver) | 3.58 µg/mL | [10] |

| Compound 13b | MCF-7 (breast) | 1.07 | [10] |

| Compound 13b | HepG2 (liver) | 0.32 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium (e.g., DMEM)

-

1,2,4-triazole derivative solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 1,2,4-triazole derivatives and incubate for 24-48 hours. Include a vehicle control (DMSO).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

-

Antiviral Activity

1,2,4-triazole derivatives, including the well-known drug Ribavirin, exhibit a broad spectrum of antiviral activity against both RNA and DNA viruses.[11][12]

Mechanism of Action: Inhibition of Inosine 5'-Phosphate Dehydrogenase

The antiviral mechanism of the 1,2,4-triazole nucleoside analog, Ribavirin, involves its conversion to Ribavirin 5'-phosphate. This metabolite acts as a potent competitive inhibitor of inosine 5'-phosphate dehydrogenase (IMPDH), an enzyme essential for the biosynthesis of guanosine monophosphate (GMP).[13] The inhibition of GMP synthesis leads to a depletion of guanine nucleotides, which are vital for viral nucleic acid synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. mcb.berkeley.edu [mcb.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ClinPGx [clinpgx.org]

- 10. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-phenyl-1H-1,2,4-triazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and key structural features of the heterocyclic compound 1-phenyl-1H-1,2,4-triazol-3-ol. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the triazole moiety in a wide range of bioactive compounds. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties

This compound is a substituted triazole with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol . It exists in tautomeric equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. The presence of both tautomers can influence its spectroscopic characteristics and reactivity.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on available information for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | OH (enol) or NH (keto) |

| ~8.0 - 8.2 | s | 1H | C5-H (triazole ring) |

| ~7.6 - 7.8 | m | 2H | ortho-H (phenyl ring) |

| ~7.4 - 7.6 | m | 2H | meta-H (phenyl ring) |

| ~7.2 - 7.4 | m | 1H | para-H (phenyl ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C3 (C=O or C-OH) |

| ~145 - 150 | C5 |

| ~135 - 140 | C-ipso (phenyl) |

| ~129 - 131 | C-meta (phenyl) |

| ~125 - 128 | C-para (phenyl) |

| ~120 - 123 | C-ortho (phenyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H and N-H stretching (tautomers) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1680 | Strong | C=O stretching (keto tautomer) |

| ~1600, 1500 | Medium-Strong | C=C and C=N stretching (aromatic and triazole rings) |

| ~1250 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectral data for this compound is outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 161 | High | [M]⁺ (Molecular ion) |

| 133 | Medium | [M - CO]⁺ or [M - N₂]⁺ |

| 105 | Medium | [C₆H₅N₂]⁺ |

| 91 | High | [C₆H₅N]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 1-substituted-1H-1,2,4-triazol-3-ols involves the cyclization of an appropriate precursor. One plausible route is the reaction of phenylhydrazine with potassium cyanate followed by acid-catalyzed cyclization.

Protocol:

-

Formation of Phenylsemicarbazide: To a solution of phenylhydrazine hydrochloride (1 equivalent) in water, a solution of potassium cyanate (1.1 equivalents) in water is added dropwise with stirring. The mixture is stirred at room temperature for 2 hours. The resulting white precipitate of 1-phenylsemicarbazide is collected by filtration, washed with cold water, and dried.

-

Cyclization: The dried 1-phenylsemicarbazide is suspended in an aqueous solution of a strong acid (e.g., 2M HCl). The mixture is heated at reflux for 4-6 hours.

-

Work-up: The reaction mixture is cooled to room temperature and neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a 45° pulse width and a relaxation delay of 2-5 seconds.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate from a volatile solvent.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of different spectral features to the molecular structure.

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Researchers can utilize this information for the identification, synthesis, and further investigation of this and related compounds in their respective fields.

Tautomerism in 1-phenyl-1H-1,2,4-triazol-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-1H-1,2,4-triazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the 1,2,4-triazole scaffold. A critical aspect of its molecular character is the phenomenon of tautomerism, which dictates its physicochemical properties, and consequently, its biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, summarizing the available quantitative data, detailing relevant experimental protocols for its analysis, and visualizing the core concepts through diagrams. Understanding the tautomeric landscape of this molecule is paramount for rational drug design and development.

Introduction to Tautomerism in 1,2,4-Triazole Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the context of 1,2,4-triazole derivatives such as this compound, two primary types of tautomerism are observed: annular tautomerism and keto-enol tautomerism.

-

Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the triazole ring. For a 1,2,4-triazole ring, this can lead to different N-H isomers.

-

Keto-Enol Tautomerism: This involves the interconversion between a ketone (or in this case, a lactam) form and an enol (or lactim) form. The keto form possesses a carbonyl group (C=O), while the enol form has a hydroxyl group (O-H) attached to a carbon-carbon double bond within the ring.

The position of the tautomeric equilibrium is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. The predominant tautomer in a given environment will govern the molecule's hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets.

Tautomeric Forms of this compound

The title compound, this compound, can exist in several tautomeric forms. The primary equilibrium is between the hydroxy (enol) form and the corresponding keto (amide) form, 1-phenyl-1,2,4-triazolan-3-one. Furthermore, annular tautomerism allows for the migration of the proton on the triazole ring. The principal tautomers are depicted below.

Caption: Tautomeric forms of this compound.

Computational studies on substituted 1,2,4-triazol-3-ones consistently predict that the keto tautomer is the most stable form in both the gas phase and in solution[1].

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Calculated Relative Energies of Tautomers for a Generic 5-Substituted 1,2,4-Triazol-3-one

| Tautomer | Relative Energy (kcal/mol) |

| 1H-Keto | 0.0 (Reference) |

| 2H-Keto | > 0 |

| 4H-Keto | > 0 |

| Enol | > 0 |

Note: The exact energy differences are highly dependent on the nature of the substituent at the 5-position and the computational method employed. The keto form is generally predicted to be the most stable.

Experimental Protocols for Tautomer Elucidation

A combination of spectroscopic and analytical techniques is typically employed to characterize the tautomeric forms of 1,2,4-triazole derivatives.

Synthesis of this compound

A general method for the synthesis of 1,2,4-triazole-3-thiones, which can be precursors to the corresponding -3-ols, involves the cyclization of thiosemicarbazide derivatives. The synthesis of this compound can be achieved through the reaction of phenylhydrazine with an appropriate precursor, followed by cyclization.

Caption: General synthesis workflow.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution.

-

¹H NMR: The chemical shifts of the N-H and O-H protons are highly informative. In the keto form, a signal corresponding to the N-H proton is expected, while the enol form will exhibit an O-H proton signal. The position of these signals can be influenced by solvent and concentration. Aromatic proton signals will also be present.

-

¹³C NMR: The chemical shift of the C3 carbon is a key indicator. In the keto tautomer, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the enol tautomer, this carbon is part of a C=N-OH group and will appear at a lower chemical shift.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

-

Keto Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1750 cm⁻¹. An N-H stretching vibration may also be observed around 3100-3300 cm⁻¹.

-

Enol Form: A broad absorption band for the O-H stretch is expected in the region of 3200-3600 cm⁻¹. The C=N stretching vibration would appear around 1600-1650 cm⁻¹.

4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, will differ between the tautomers due to differences in their conjugated systems. Theoretical calculations can be used to predict the absorption maxima for each tautomer, which can then be compared with experimental data.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the definitive identification of the predominant tautomer in the crystal lattice.

Logical Workflow for Tautomer Analysis

The comprehensive analysis of tautomerism in this compound involves a combination of synthesis, purification, and characterization techniques.

Caption: Experimental workflow for tautomer analysis.

Biological Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties. The specific tautomeric form of a 1,2,4-triazole derivative can significantly impact its biological activity by altering its ability to interact with target proteins through hydrogen bonding and other non-covalent interactions. While specific signaling pathways involving this compound are not well-documented in the available literature, its structural motifs suggest potential interactions with various biological targets. A thorough understanding of its tautomeric behavior is therefore a prerequisite for any drug discovery and development program centered on this compound.

Conclusion

The tautomerism of this compound is a complex phenomenon involving both annular and keto-enol equilibria. While direct quantitative experimental data for this specific molecule is limited, computational and spectroscopic studies of related 1,2,4-triazol-3-one derivatives strongly suggest the predominance of the keto tautomer. A multi-faceted analytical approach, combining NMR, IR, and UV-Vis spectroscopy with theoretical calculations and X-ray crystallography, is essential for a comprehensive understanding of the tautomeric landscape. Such knowledge is critical for the rational design of novel therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide: Solubility and Stability of 1-phenyl-1H-1,2,4-triazol-3-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-phenyl-1H-1,2,4-triazol-3-ol, a heterocyclic compound belonging to the triazole family, holds significant interest within pharmaceutical research due to the diverse biological activities associated with this chemical class. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols for their determination and quantification.

Introduction

This compound, with the chemical formula C₈H₇N₃O, is a small molecule that has garnered attention in medicinal chemistry.[1] The triazole nucleus is a key structural motif in a variety of pharmaceuticals, known to exhibit a broad spectrum of pharmacological activities.[2] The solubility and stability of a drug candidate are critical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. This document aims to consolidate the current knowledge on these properties for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4231-68-9 | [1][3][4] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol |

Solubility Profile

Currently, there is limited publicly available quantitative data specifically detailing the solubility of this compound in various solvents. However, based on the general solubility characteristics of related triazole compounds, it is anticipated to exhibit some solubility in polar organic solvents. For the parent compound, 1H-1,2,4-triazole, it is noted to be soluble in water and organic solvents like ethanol, methanol, and acetone.[5] The presence of the phenyl group in this compound will likely influence its solubility profile, potentially increasing its solubility in less polar organic solvents compared to the unsubstituted triazole.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, buffers at various pH values) in a sealed container.

-

Equilibration: The containers are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualization of the Experimental Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of a drug candidate is a critical factor for its development, storage, and administration. Stability studies are conducted to understand how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

While specific degradation pathways for this compound are not extensively documented, studies on related triazole structures suggest potential degradation mechanisms such as hydrolysis and oxidation. For instance, research on 1H-1,2,4-triazole has investigated its biodegradation and photodegradation.[6]

Experimental Protocol for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80 °C).

-

Photostability: Exposing the drug substance to UV and visible light.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. The amount of remaining parent compound and the formation of degradation products are quantified.

Logical Relationship of Stability Influencing Factors:

Caption: Factors influencing the stability of the compound.

Analytical Methods for Quantification

Accurate and precise quantification is crucial for both solubility and stability studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and suitable technique for the analysis of compounds like this compound, given its aromatic phenyl group and polar triazole and urea moieties.[7]

Typical HPLC Method Parameters

| Parameter | Condition |

| Instrument | HPLC system with a UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Typically around 254 nm, based on the UV absorbance of the phenyl and triazole chromophores |

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. scbt.com [scbt.com]

- 4. CAS#:4231-68-9 | 1-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 1,2,4-Triazoles for Researchers and Drug Development Professionals

The 1,2,4-triazole moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for constructing the 1,2,4-triazole ring, complete with comparative data, detailed experimental protocols, and visualizations of key reaction pathways and experimental workflows.

Core Synthesis Methodologies

The synthesis of the 1,2,4-triazole ring can be broadly categorized into classical and modern methods. Classical methods, such as the Pellizzari and Einhorn-Brunner reactions, have been foundational in heterocyclic chemistry. Modern approaches, including microwave-assisted synthesis, copper-catalyzed reactions, and one-pot multicomponent strategies, offer significant advantages in terms of efficiency, yield, and milder reaction conditions.

Classical Synthesis Methods

1. Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1][2][3] The reaction typically requires high temperatures (often exceeding 200°C) and can be performed neat or in a high-boiling solvent.[2] A significant drawback of the traditional Pellizzari reaction is the potential for long reaction times and low yields.[3] When unsymmetrical starting materials are used (i.e., the acyl groups of the amide and acylhydrazide are different), a mixture of three triazole products can be formed due to acyl group interchange at high temperatures, which complicates purification.[2]

2. Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, this reaction synthesizes substituted 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[1][4][5] A key feature of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon, which is typically the one attached to the more electron-withdrawing acyl group.[1]

Modern Synthesis Methods

1. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for the synthesis of 1,2,4-triazoles.[6] By utilizing microwave energy for direct and uniform heating, reaction times can be dramatically reduced from hours to minutes, often resulting in higher yields and purer products compared to conventional heating methods.[6] This method has been successfully applied to various 1,2,4-triazole syntheses, including modifications of the Pellizzari reaction.

2. Copper-Catalyzed Synthesis

Copper-catalyzed reactions have become a versatile and powerful tool for the construction of 1,2,4-triazole rings. These methods often proceed under milder conditions than classical approaches and tolerate a wide range of functional groups.[7][8] One common approach involves the copper-catalyzed oxidative cyclization of amidines and nitriles, using molecular oxygen as the oxidant.[7] Another strategy is the one-pot synthesis from two different nitriles and hydroxylamine, catalyzed by copper(II) acetate.[9]

3. One-Pot Multicomponent Synthesis

One-pot multicomponent reactions offer a highly efficient and atom-economical approach to synthesizing complex molecules like 1,3,5-trisubstituted-1,2,4-triazoles from simple starting materials in a single step.[9][10] A notable example involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, often facilitated by a peptide coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][11] This method provides rapid access to a diverse range of 1,2,4-triazoles with high regioselectivity.[11]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for the different synthesis methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Pellizzari Reaction - Substrate Scope and Yields

| Amide (R-C(=O)NH₂) | Acylhydrazide (R'-C(=O)NHNH₂) | Conditions | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | 220-250°C, 2-4 h, neat | ~78 | [2] |

| Acetamide | Acetylhydrazide | High Temperature | Moderate | [3] |

| Various Aromatic Amides | Various Aromatic Hydrazides | Microwave, 150°C, 2 h | >90 | [2] |

Table 2: Einhorn-Brunner Reaction - Substrate Scope and Yields

| Diacylamine (Imide) | Hydrazine | Product | Yield (%) | Reference |

| N-formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Moderate | [1] |

| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | Good | [1] |

| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 | [1] |

Table 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

| Aromatic Hydrazide | Substituted Nitrile | Conditions | Time | Yield (%) | Reference |

| Benzohydrazide | Benzonitrile | 150°C, n-Butanol, K₂CO₃ | 2 h | High | |

| 4-Chlorobenzohydrazide | 4-Chlorobenzonitrile | 150°C, n-Butanol, K₂CO₃ | 2 h | High |

Table 4: Copper-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles from Amidines

| Amidine | Reaction Partner | Catalyst System | Yield (%) | Reference |

| Benzamidine | Triethylamine | Cu catalyst, O₂, K₃PO₄ | High | [12] |

| Various Amidines | DMF/DMSO | Cu catalyst, O₂, K₃PO₄ | Good to High | [12] |

Table 5: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

| Amidine | Carboxylic Acid | Hydrazine | Conditions | Yield (%) | Reference |

| Benzamidine | Acetic Acid | Phenylhydrazine | HATU, DIPEA, DMF, 80°C | 84 | [9][11] |

| Acetamidine | Benzoic Acid | Methylhydrazine | HATU, DIPEA, DMF, 80°C | 75 | [9] |

| 4-Chlorobenzamidine | Propionic Acid | Phenylhydrazine | HATU, DIPEA, DMF, 80°C | 78 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited.

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)[1][14]

-

Materials: Benzamide, Benzoylhydrazide, high-boiling solvent (e.g., nitrobenzene or diphenyl ether, optional), ethanol for recrystallization, round-bottom flask with reflux condenser, heating mantle or oil bath.

-